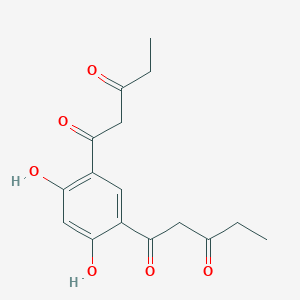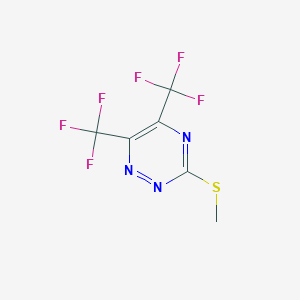
3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine is a chemical compound known for its unique structure and properties It contains a triazine ring substituted with a methylsulfanyl group and two trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the trifluoromethyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the triazine ring.
科学研究应用
3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved properties.
作用机制
The mechanism of action of 3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine involves its interaction with molecular targets and pathways. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used, such as its role in pharmaceuticals or agrochemicals .
相似化合物的比较
Similar Compounds
Trifluoromethylated Triazines: Compounds with similar structures but different substituents on the triazine ring.
Trifluoromethylated Pyrazoles: Compounds containing a pyrazole ring with trifluoromethyl groups.
Trifluoromethylated Ketones: Compounds with a ketone functional group and trifluoromethyl substituents.
Uniqueness
3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine is unique due to the presence of both a methylsulfanyl group and two trifluoromethyl groups on the triazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
120943-60-4 |
|---|---|
分子式 |
C6H3F6N3S |
分子量 |
263.17 g/mol |
IUPAC 名称 |
3-methylsulfanyl-5,6-bis(trifluoromethyl)-1,2,4-triazine |
InChI |
InChI=1S/C6H3F6N3S/c1-16-4-13-2(5(7,8)9)3(14-15-4)6(10,11)12/h1H3 |
InChI 键 |
VGGDROSBLMPPKA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(N=N1)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


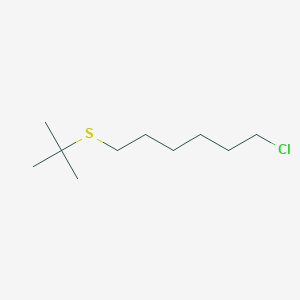

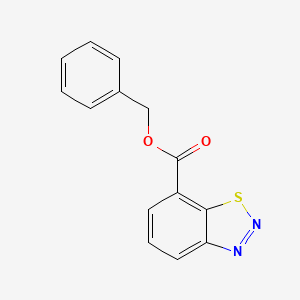
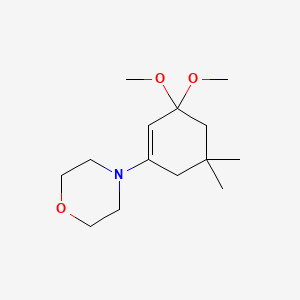
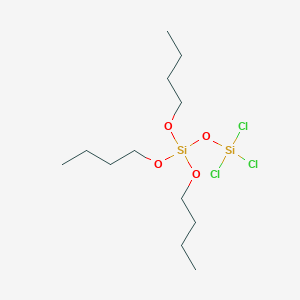
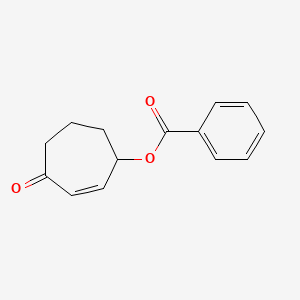
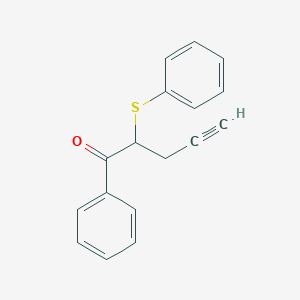
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)

![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
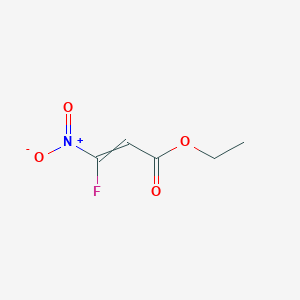
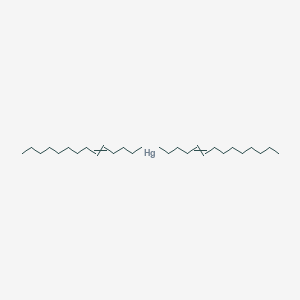
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)
